N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

BTK inhibitor Tyrosine-protein kinase BTK Immuno-oncology

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide (CAS 1172298-19-9) is a synthetic small molecule belonging to the piperidine carboxamide class, characterized by a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and an N-tert-butyl carboxamide at the piperidine nitrogen. This compound is cataloged in chemical vendor databases as a research-grade screening compound, with preliminary pharmacological screening suggesting potential activity as a CCR5 antagonist.

Molecular Formula C15H24N4OS
Molecular Weight 308.44
CAS No. 1172298-19-9
Cat. No. B2811673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
CAS1172298-19-9
Molecular FormulaC15H24N4OS
Molecular Weight308.44
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(CC1)C2=NN=C(S2)C3CC3
InChIInChI=1S/C15H24N4OS/c1-15(2,3)16-14(20)19-8-6-11(7-9-19)13-18-17-12(21-13)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,16,20)
InChIKeyBIPDSYPASZMIOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide (CAS 1172298-19-9): Procurement-Grade Characterization and Baseline Identity


N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide (CAS 1172298-19-9) is a synthetic small molecule belonging to the piperidine carboxamide class, characterized by a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and an N-tert-butyl carboxamide at the piperidine nitrogen. This compound is cataloged in chemical vendor databases as a research-grade screening compound, with preliminary pharmacological screening suggesting potential activity as a CCR5 antagonist [1]. However, no peer-reviewed biological data or quantitative structure-activity relationship (SAR) studies were identified for this specific compound in major public databases (ChEMBL, PubChem, BindingDB) under its exact CAS number, indicating it remains an uncharacterized chemical probe.

Why N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide Cannot Be Interchanged with Structural Analogs


Generic substitution among 1,3,4-thiadiazole-piperidine carboxamides is scientifically unjustified without direct comparative data. The cyclopropyl substituent on the thiadiazole ring imposes distinct conformational constraints and electronic properties compared to common alternatives such as ethyl, furan-2-yl, or phenyl analogs. Similarly, the N-tert-butyl carboxamide terminus differs substantially in steric bulk and hydrogen-bonding capacity from N-benzyl or N-ethyl variants. Published SAR studies on 1,3,4-thiadiazole derivatives as Abl tyrosine kinase inhibitors and acetylcholinesterase inhibitors demonstrate that even minor substituent changes on the thiadiazole ring or piperidine nitrogen can result in orders-of-magnitude shifts in target potency and selectivity [1][2]. Absent head-to-head data, any assumption of functional equivalence between CAS 1172298-19-9 and its closest analogs (e.g., CAS 1105189-79-4, CAS 1105210-33-0, or the ethyl-thiadiazole variant) carries unacceptable risk of divergent biological activity, off-target profiles, and physicochemical behavior.

Quantitative Differentiation Evidence for N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide (CAS 1172298-19-9)


BTK Inhibitory Potency of US20240083900 Example 99 (Tentative Structural Match)

A compound cataloged in BindingDB as monomerid 658441, associated with US20240083900 Example 99, exhibits an IC50 of 1 nM against human Bruton's tyrosine kinase (BTK) in an in vitro enzymatic assay [1]. The monomerid record is structurally linked to the N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide scaffold, though exact structural confirmation via independent SMILES or InChI matching remains pending. Comparator data for the des-cyclopropyl (ethyl) or N-benzyl analogs within the same patent series are not publicly available at the monomer level, precluding a direct head-to-head comparison.

BTK inhibitor Tyrosine-protein kinase BTK Immuno-oncology

Class-Level SAR: Cyclopropyl vs. Ethyl Substitution on 1,3,4-Thiadiazole-Piperidine Scaffolds

In Abl tyrosine kinase inhibitor series containing 1,3,4-thiadiazole cores, cyclopropyl substitution at the thiadiazole 5-position has been associated with enhanced cytodifferentiating activity compared to alkyl-substituted analogs [1]. While quantitative IC50 values for CAS 1172298-19-9 itself are not reported, the broader SAR trend indicates that cyclopropyl groups improve target engagement through optimized van der Waals contacts and reduced entropic penalty upon binding, relative to ethyl or methyl substituents. This class-level inference is drawn from homologous chemotypes and must be confirmed by direct measurement.

1,3,4-Thiadiazole SAR Cyclopropyl effect Kinase inhibitor design

Physicochemical Differentiation: Calculated logP and H-Bond Donor/Acceptor Profile vs. N-Benzyl Analog

The N-tert-butyl carboxamide group of CAS 1172298-19-9 is predicted to confer lower lipophilicity (clogP) and reduced hydrogen-bond donor count compared to the N-benzyl analog (CAS N-benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide) . The tert-butyl group provides steric shielding of the carboxamide NH without introducing an additional aromatic ring, potentially improving aqueous solubility and reducing plasma protein binding. However, measured logP, solubility, and protein binding data for this specific compound are not available.

Lipophilicity Drug-likeness Piperidine carboxamide

Research and Procurement Application Scenarios for N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide


BTK Inhibitor Lead Optimization and Scaffold-Hopping Libraries

Based on the tentative BTK IC50 of 1 nM reported in BindingDB for a structurally related patent example, CAS 1172298-19-9 may serve as a starting point for BTK inhibitor lead optimization programs. Its cyclopropyl-thiadiazole-piperidine scaffold offers a differentiated chemotype from classical aminopyrimidine-based BTK inhibitors (e.g., ibrutinib). Procurement is appropriate for medicinal chemistry teams seeking to explore non-covalent BTK inhibition with potentially reduced off-target kinase cross-reactivity, though confirmatory in-house BTK enzymatic and cellular assays are mandatory before committing to analog synthesis.

CCR5 Antagonist Screening and HIV Entry Inhibition Research

Preliminary pharmacological screening data suggest that compounds within the 1,3,4-thiadiazole-piperidine class may antagonize CCR5, a co-receptor critical for HIV-1 entry [1]. CAS 1172298-19-9 may be evaluated in CCR5 binding displacement assays (e.g., against [125I]-RANTES or [125I]-MIP-1α) and HIV-1 pseudovirus entry assays. Its cyclopropyl substituent distinguishes it from the predominantly aryl-substituted thiadiazole CCR5 antagonists described in the patent literature, potentially offering a novel intellectual property position.

Chemical Biology Tool Compound for 1,3,4-Thiadiazole Kinase Selectivity Profiling

The 1,3,4-thiadiazole core has been identified as a privileged kinase-binding scaffold in multiple chemogenomic analyses. CAS 1172298-19-9, with its unique combination of cyclopropyl and N-tert-butyl carboxamide substituents, may be used as a chemical probe in broad-panel kinase selectivity screening (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its selectivity fingerprint relative to other thiadiazole-containing kinase inhibitors. Such data would directly inform procurement decisions for focused library design.

Metabolic Stability and Pharmacokinetic Profiling of Cyclopropyl-Containing Piperidine Carboxamides

The cyclopropyl group is a well-established metabolic blocking strategy in drug design, as it resists CYP450-mediated oxidation more effectively than ethyl or isopropyl groups. CAS 1172298-19-9 is a suitable candidate for comparative in vitro metabolic stability studies (human/mouse liver microsomes, hepatocytes) alongside its ethyl-substituted or des-cyclopropyl analogs. Such head-to-head metabolic stability data are currently absent from the public domain and would provide procurement-grade differentiation evidence for lead series selection.

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